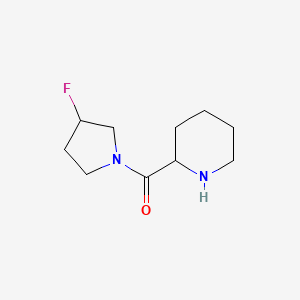

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine

Descripción

Propiedades

IUPAC Name |

(3-fluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDUSAKHZPJHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amide Bond Formation

The key step in preparing this compound is the formation of the amide bond between the carbonyl group and the piperidine nitrogen. Established methods for such coupling include:

- Carbodiimide-mediated coupling (e.g., using DCC or EDC) in the presence of catalytic amounts of hydroxybenzotriazole (HOBt) or similar additives to improve yield and reduce side reactions.

- Use of activated esters or acid chlorides derived from the carboxylic acid precursor to facilitate nucleophilic attack by the piperidine nitrogen.

- Base catalysis with mild bases such as alkali metal hydroxides or alkoxides to promote coupling without affecting the fluorine substituent.

Protection and Deprotection Strategies

To avoid side reactions involving the amine groups, protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are employed on the pyrrolidine or piperidine nitrogen atoms during intermediate steps. This ensures selective coupling and prevents polymerization or multiple substitutions.

After coupling, the protecting groups are removed under controlled conditions, typically by mild acid or base treatment, to yield the target compound without compromising the fluorinated ring.

Solvent and Reaction Conditions

Suitable solvents for these reactions include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM), which dissolve both reactants and reagents effectively. Reaction temperatures are generally maintained at room temperature to 40°C to balance reaction rate and minimize side reactions, especially debonding of the fluorine substituent.

Purification and Quality Control

Purification typically involves column chromatography using gradients of ethyl acetate and hexane or reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%). Analytical methods such as HPLC-MS and NMR spectroscopy are used to confirm the structure and purity, with particular attention to detecting any defluorinated or ring-opened impurities.

Research Findings and Data Summary

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Fluoropyrrolidine synthesis | Selective fluorination or fluorinated precursors | Avoids harsh oxidants to prevent C–F bond cleavage; yields fluoropyrrolidine with high purity |

| Amide coupling | Carbodiimide (DCC/EDC), HOBt, base (alkali hydroxide/alkoxide), DMF/THF solvent | Efficient amide bond formation with minimal side reactions; base choice critical for fluorine stability |

| Protection/deprotection | Fmoc protection; mild acid/base for deprotection | Ensures selective reactions; mild conditions prevent fluorine loss |

| Purification | Column chromatography, reverse-phase HPLC | Achieves >95% purity; removes unreacted starting materials and side products |

| Analysis | HPLC-MS, ¹H/¹³C NMR, elemental analysis | Confirms structure and purity; monitors fluorine integrity |

Challenges and Considerations

- Fluorine Stability: The C–F bond, while generally stable, can undergo metabolic activation or chemical cleavage under oxidative or harsh conditions. Synthetic routes must avoid such conditions to maintain fluorine integrity.

- Stereochemical Control: If chiral centers are present, stereoselective synthesis or resolution may be required to obtain the desired isomer.

- Impurity Control: Side reactions leading to defluorinated or ring-opened impurities must be monitored and minimized through optimized reaction conditions and purification.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the fluoropyrrolidine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues with Fluorinated Heterocycles

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Molecular Formula : C₁₀H₁₃FN₂O

- Molecular Weight : 196.22 g/mol

- Key Features : Fluoropyridine ring linked to pyrrolidine via a methylene group, with a hydroxymethyl substituent.

- Comparison : The fluoropyridine ring introduces aromaticity and distinct electronic effects compared to the target compound’s fluorinated pyrrolidine. The hydroxymethyl group enhances hydrophilicity, whereas the target’s carbonyl linker may reduce solubility.

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol

- Molecular Formula : C₁₂H₁₃FN₂O

- Molecular Weight : 220.24 g/mol

- Key Features : Fluoropyridine linked to pyrrolidine with a propargyl alcohol substituent.

- Comparison : The alkyne and alcohol groups introduce reactivity for click chemistry or derivatization, contrasting with the target’s simpler carbonyl bridge.

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

- Molecular Formula : C₉H₁₀FIN₂

- Molecular Weight : 292.09 g/mol

- Key Features : Iodo substituent on a fluoropyridine-pyrrolidine scaffold.

Piperidine/Pyrrolidine Carbonyl Derivatives

3-Chloro-6-(piperidine-1-carbonyl)pyridazine

- Molecular Formula : C₁₀H₁₂ClN₃O

- Molecular Weight : 225.68 g/mol

- Key Features : Piperidine carbonyl linked to a pyridazine ring with a chloro substituent.

PF-06683324

- Molecular Formula : C₂₄H₂₃F₄N₅O₄

- Molecular Weight : 521.46 g/mol

- Key Features : Fluoropiperidine linked to a trifluoromethoxy phenylacetyl group and imidazole-containing nicotinamide.

- Comparison : The trifluoromethoxy group and larger structure suggest higher lipophilicity and complexity compared to the target compound.

Adamantyl and Spiranic Piperidine Analogs

- Examples : 2-(1-adamantyl)piperidine (Compound 26), spiranic piperidine (Compound 60) .

- Key Features : Bulky adamantyl groups or fused ring systems.

- Comparison : Adamantyl analogs exhibit higher lipophilicity (logP values in Table S2 ), which may enhance membrane permeability but reduce solubility. The target compound’s fluoropyrrolidine likely offers a balance between lipophilicity and polarity.

Physicochemical Properties and Trends

| Compound | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Relative) |

|---|---|---|---|

| 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine | 198.24 | Fluoropyrrolidine, carbonyl | Moderate |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 196.22 | Fluoropyridine, hydroxymethyl | Low |

| 3-Chloro-6-(piperidine-1-carbonyl)pyridazine | 225.68 | Chloro, pyridazine | Moderate-High |

| 2-(1-adamantyl)piperidine (Compound 26) | 219.36* | Adamantyl | High |

*Estimated based on molecular formula.

Actividad Biológica

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoropyrrolidine-1-carbonyl group. Its molecular formula is C_{12}H_{16}F_{N}_{2}O, and it has a molecular weight of 224.27 g/mol. The presence of the fluorine atom and the carbonyl group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor for various enzymes, potentially modulating pathways involved in metabolic and neuropharmacological processes.

Pharmacological Studies

- Inhibition Studies : Research indicates that this compound may inhibit certain enzymes linked to metabolic disorders. For instance, studies on Dipeptidyl Peptidase-4 (DPP-4) inhibitors show that compounds similar to this compound can improve glucose metabolism by enhancing incretin levels, which are crucial for insulin secretion .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. They may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression or anxiety.

Case Study 1: DPP-4 Inhibition

A double-blind randomized controlled trial evaluated the effects of DPP-4 inhibitors on patients with diabetic nephropathy. Although not directly involving this compound, the findings highlight the significance of DPP-4 inhibition in renal protection and glucose control, which may be relevant for understanding the biological activity of similar compounds .

Case Study 2: Neuroprotective Potential

In vitro studies have demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress. These findings suggest that this compound could possess similar neuroprotective properties, warranting further investigation into its mechanism of action in neuronal models.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential DPP-4 inhibitor; neuroprotective effects | Under investigation |

| Linagliptin | Structure | DPP-4 inhibitor; improves renal function | Approved for clinical use |

| Sitagliptin | Structure | DPP-4 inhibitor; enhances incretin levels | Widely studied |

This table illustrates how this compound compares with established compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-fluoropyrrolidine-1-carbonyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves coupling fluorinated pyrrolidine derivatives with activated piperidine intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres is common . Reaction optimization may require adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and base selection (e.g., potassium carbonate for mild conditions) to improve yields. Purification via column chromatography or recrystallization is critical, with purity assessed by HPLC (>95% recommended for reproducibility) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm regiochemistry of the fluoropyrrolidine and piperidine moieties. Fluorine-19 NMR is essential to verify the absence of defluorination byproducts . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and isotopic patterns. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What safety precautions are critical when handling fluorinated piperidine derivatives?

- Methodological Answer : Fluorinated compounds often exhibit enhanced lipophilicity and potential toxicity. Use fume hoods, nitrile gloves, and eye protection. Refer to hazard codes H315 (skin irritation) and H319 (eye damage) for risk mitigation . Storage should comply with P403+P233 (cool, ventilated area) to prevent degradation . Emergency protocols for spills include neutralization with inert adsorbents and disposal via licensed waste management services .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound for target binding studies?

- Methodological Answer : Employ density functional theory (DFT) to model the compound’s conformational flexibility and fluorine’s electronic effects on binding affinity. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or GPCRs. Pair computational results with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to refine binding models .

Q. What strategies resolve contradictory data in fluorinated compound reactivity across studies?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature gradients, or trace metal impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, degassed systems) is advised. Use kinetic studies (e.g., Eyring plots) to isolate thermodynamic vs. kinetic control in reactions. Cross-reference with databases like PubChem to identify batch-specific impurities or isomerization artifacts .

Q. How can researchers design scalable purification protocols for fluorinated piperidine derivatives?

- Methodological Answer : Scale-up requires transitioning from column chromatography to continuous-flow systems (e.g., simulated moving bed chromatography). Solvent selection should prioritize low toxicity (e.g., ethanol/water mixtures) and recyclability. Monitor for fluorine loss via F NMR during process optimization. For industrial-grade purity (>99%), consider crystallization with co-solvents like tert-butyl methyl ether .

Q. What are the challenges in assessing the environmental impact of fluorinated heterocycles?

- Methodological Answer : Fluorinated compounds may resist biodegradation, requiring OECD 301/302 tests to evaluate persistence. Use LC-MS/MS to detect trace metabolites in aquatic systems. Collaborate with ecotoxicology labs to assess bioaccumulation potential (logP >3 indicates high risk) . Computational tools like EPI Suite can model environmental fate but require experimental validation .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypothesis-driven studies .

- Data Contradiction Analysis : Apply root-cause analysis (RCA) to isolate variables (e.g., reagent purity, atmospheric moisture) .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (ICReDD framework) for accelerated reaction discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.